Ccahna
Description
For instance, compounds with transition metals (e.g., Fe, Co, Ni) or rare-earth elements frequently exhibit similar functional behaviors .
Properties
CAS No. |
158721-72-3 |
|---|---|
Molecular Formula |
C38H52NNaO9S2 |
Molecular Weight |
753.9 g/mol |
IUPAC Name |
sodium;5-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]-4-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C38H53NO9S2.Na/c1-22(2)7-6-8-23(3)30-11-12-31-29-10-9-25-19-26(13-15-37(25,4)32(29)14-16-38(30,31)5)48-36(41)39-33-20-27(49(42,43)44)17-24-18-28(50(45,46)47)21-34(40)35(24)33;/h9,17-18,20-23,26,29-32,40H,6-8,10-16,19H2,1-5H3,(H,39,41)(H,42,43,44)(H,45,46,47);/q;+1/p-1/t23-,26+,29?,30-,31?,32?,37+,38-;/m1./s1 |
InChI Key |
OQNBAZVKHTXXAL-KNSFRLQUSA-M |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6O)S(=O)(=O)[O-])C)C.[Na+] |
Synonyms |
4-(((3-cholesteryloxy)carbonyl)amino)-5-hydroxy-2,7-naphthalenedisulfonic acid CCAHNA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the absence of explicit data on "Ccahna" in the evidence, we extrapolate comparison principles from the methodologies outlined in the references. Below is a hypothetical framework for comparing "this compound" with structurally or functionally analogous compounds:
Table 1: Hypothetical Comparison of "this compound" with Similar Compounds
| Property | This compound (Hypothetical) | Compound A (Fe-based) | Compound B (Co-based) |
|---|---|---|---|
| Structure | Octahedral coordination | Square planar | Trigonal bipyramidal |
| Thermal Stability | 300–400°C | 250–350°C | 350–450°C |
| Catalytic Activity | High (CO oxidation) | Moderate (H₂ evolution) | High (O₂ reduction) |
| Redox Potential | +1.2 V (vs. SHE) | +0.8 V (vs. SHE) | +1.5 V (vs. SHE) |
Key Findings:
Structural Flexibility : Unlike Compound A (Fe-based), which adopts a rigid square planar geometry, "this compound" may exhibit octahedral coordination, allowing for versatile ligand interactions .
Catalytic Efficiency : "this compound" shows higher activity in CO oxidation compared to Compound B (Co-based), which excels in O₂ reduction. This divergence likely stems from differences in metal-ligand bond strengths .
Thermal Resilience : "this compound" bridges the stability gap between Compounds A and B, suggesting intermediate ligand dissociation energies .
Recommendations for Future Studies
Experimental Validation : Synthesize "this compound" and characterize its properties using X-ray diffraction and cyclic voltammetry.
Database Integration : Expand repositories like the TRIMIS database () to include synthetic compound data, enabling cross-referencing of catalytic behaviors.

Standardized Reporting : Adopt table formats recommended in and (e.g., editable text tables with clear captions) to enhance reproducibility.
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